molecular formula C16H17FN2O2 B4584717 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine

1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine

Cat. No.: B4584717
M. Wt: 288.32 g/mol
InChI Key: JJIWFEDTCKZPPG-UHFFFAOYSA-N
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Description

1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.12740595 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profile and Potential Therapeutic Applications

A study explored the pharmacological and behavioral profile of a compound closely related to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine, focusing on its potential as a novel 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. The compound demonstrated significant inverse agonist activity and a behavioral pharmacological profile indicating utility as an antipsychotic agent, which suggests potential applications in psychiatric disorder treatments (Vanover et al., 2006).

Synthetic Approaches and Chemical Analysis

Research into fused polycyclic nitrogen-containing heterocycles involved the condensation of related compounds, demonstrating the synthetic versatility and potential for creating diverse molecular structures with varying pharmacological activities (Mamedov et al., 2009).

Another study focused on the aqueous phase synthesis and crystal structure analysis of isoxazol-5-one derivatives, highlighting the methodological advancements in synthesizing structurally complex and functionally diverse molecules (Banpurkar et al., 2018).

Novel Compounds and Antitumor Activity

Research into the synthesis and characterization of novel compounds, including those with a structure related to this compound, has shown promise in the field of antitumor activity. One study synthesized a new compound and evaluated its structural characteristics and antitumor efficacy, indicating potential applications in cancer treatment (Zhou et al., 2021).

Methodological Innovations in Synthesis

Research has also delved into methodological innovations, such as the stereoselective synthesis of isoxazolidines via copper-catalyzed alkene aminooxygenation. Such methodologies contribute to the development of novel synthetic routes for compounds potentially useful in various therapeutic areas (Karyakarte et al., 2012).

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11-4-2-3-9-19(11)16(20)14-10-15(21-18-14)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWFEDTCKZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.